REACTION_CXSMILES
|
[C:1]1([NH:7][CH2:8][CH2:9][C:10]#[N:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:12][OH:13]>CCO>[OH:13][N:12]=[C:10]([NH2:11])[CH2:9][CH2:8][NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NCCC#N
|
Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
NO
|
Name
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|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to reflux for 24 hours
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
after which the solvent and excess hydroxylamine were removed by rotary evaporator
|
Type
|
ADDITION
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Details
|
To the residue was added water (10 cm3)
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Type
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EXTRACTION
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Details
|
the mixture was extracted with CH2Cl2 (100 cm3)
|
Type
|
CONCENTRATION
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Details
|
The extracts were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica, Et2O)
|
Name
|
|
Type
|
product
|
Smiles
|
ON=C(CCNC1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 62.8% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |